N-Methylaminobenzovesamicol
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Overview
Description
N-Methylaminobenzovesamicol (NMBV) is a compound that has been widely studied for its potential use in scientific research. It belongs to a class of compounds called vesamicol analogs, which are known to bind to the vesicular acetylcholine transporter (VAChT). This transporter is responsible for the uptake and storage of acetylcholine in cholinergic neurons, making it an important target for research into neurological diseases.
Mechanism Of Action
N-Methylaminobenzovesamicol binds to the VAChT protein, preventing the uptake and storage of acetylcholine in cholinergic neurons. This leads to a decrease in acetylcholine levels in the brain, which can have a variety of effects on cognitive function and behavior.
Biochemical And Physiological Effects
The effects of N-Methylaminobenzovesamicol on the cholinergic system have been well-studied in animal models. It has been shown to decrease acetylcholine levels in the brain, which can lead to deficits in learning and memory. However, it has also been shown to have neuroprotective effects in certain situations, such as in models of Parkinson's disease.
Advantages And Limitations For Lab Experiments
One advantage of using N-Methylaminobenzovesamicol in lab experiments is its selectivity for VAChT, which allows for targeted manipulation of the cholinergic system. However, its effects on cognitive function can be complex and may vary depending on the experimental conditions. Additionally, the synthesis of N-Methylaminobenzovesamicol can be challenging and may limit its availability for research purposes.
Future Directions
There are several potential future directions for research on N-Methylaminobenzovesamicol. One area of interest is the development of new treatments for Alzheimer's disease that target the cholinergic system. Additionally, further studies are needed to better understand the effects of N-Methylaminobenzovesamicol on cognitive function and behavior in different experimental contexts. Finally, the synthesis of N-Methylaminobenzovesamicol could be optimized to improve its availability for research purposes.
Synthesis Methods
The synthesis of N-Methylaminobenzovesamicol involves several steps, starting with the reaction of 3-methylaminobenzaldehyde with ethyl glyoxylate to produce the intermediate compound 3-methylamino-2-oxo-2,3-dihydrobenzofuran. This compound is then reacted with methylamine to produce N-Methylaminobenzovesamicol.
Scientific Research Applications
N-Methylaminobenzovesamicol has been used in a variety of scientific research applications, particularly in studies of the cholinergic system. One area of research has been the development of new treatments for Alzheimer's disease, which is characterized by a loss of cholinergic neurons in the brain. N-Methylaminobenzovesamicol has been shown to selectively inhibit VAChT, which could help to increase acetylcholine levels in the brain and improve cognitive function.
properties
CAS RN |
131956-44-0 |
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Product Name |
N-Methylaminobenzovesamicol |
Molecular Formula |
C22H28N2O |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
(2R,3R)-5-((111C)methylamino)-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C22H28N2O/c1-23-20-9-5-8-18-14-22(25)21(15-19(18)20)24-12-10-17(11-13-24)16-6-3-2-4-7-16/h2-9,17,21-23,25H,10-15H2,1H3/t21-,22-/m1/s1/i1-1 |
InChI Key |
UNEAIINSYNBMRP-QAYSAQNBSA-N |
Isomeric SMILES |
[11CH3]NC1=CC=CC2=C1C[C@H]([C@@H](C2)O)N3CCC(CC3)C4=CC=CC=C4 |
SMILES |
CNC1=CC=CC2=C1CC(C(C2)O)N3CCC(CC3)C4=CC=CC=C4 |
Canonical SMILES |
CNC1=CC=CC2=C1CC(C(C2)O)N3CCC(CC3)C4=CC=CC=C4 |
synonyms |
MABV N-((11C)methyl)aminobenzovesamicol N-methylaminobenzovesamicol |
Origin of Product |
United States |
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